molecular formula C23H24N4 B12221015 N-(4-butylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-(4-butylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12221015
M. Wt: 356.5 g/mol
InChI Key: TXPCEULWQDEKAR-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound based on the pyrazolo[1,5-a]pyrimidine (PP) scaffold, a privileged structure in medicinal chemistry known for its planar, fused heterocyclic system that contributes to significant biological activities . This compound features a 7-amine substitution with a 4-butylphenyl group, a structural motif shared with derivatives investigated for their therapeutic potential. Compounds within this class have been identified as potent inhibitors of mycobacterial ATP synthase, making them promising candidates for anti-tuberculosis research, particularly against drug-resistant strains of Mycobacterium tuberculosis . The specific substitution pattern on the core scaffold is designed to optimize interactions with biological targets while influencing key physicochemical properties . Main Applications & Research Value: The primary research application of this chemical is in the discovery and development of novel anti-infective agents. Its core structure is central to compounds that have demonstrated excellent in vitro activity against M. tuberculosis under both aerobic and low-oxygen conditions, highlighting its potential for targeting both replicating and dormant bacterial populations . Beyond infectious disease, the pyrazolo[1,5-a]pyrimidine core is a versatile pharmacophore found in inhibitors of various kinases (e.g., VEGF/src) and other enzymes, suggesting broader utility in oncology and other therapeutic areas . Researchers can utilize this compound as a key intermediate or a building block for further structural diversification via metal-catalyzed cross-coupling or nucleophilic substitution reactions to explore structure-activity relationships . Please Note: This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Properties

Molecular Formula

C23H24N4

Molecular Weight

356.5 g/mol

IUPAC Name

N-(4-butylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H24N4/c1-3-4-8-18-11-13-20(14-12-18)26-22-15-17(2)25-23-21(16-24-27(22)23)19-9-6-5-7-10-19/h5-7,9-16,26H,3-4,8H2,1-2H3

InChI Key

TXPCEULWQDEKAR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Structural Features and Properties

N-(4-butylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine features a heterocyclic core structure with specific substituents:

  • A pyrazolo[1,5-a]pyrimidine scaffold as the central framework
  • A phenyl substituent at the 3-position
  • A methyl group at the 5-position
  • A 4-butylphenylamine moiety at the 7-position

These structural characteristics contribute to its potential bioactivity profile and influence the synthetic approaches required for its preparation. The compound belongs to a broader class of pyrazolo[1,5-a]pyrimidin-7-amine derivatives that have shown promising biological activities, particularly as antimycobacterial agents.

General Synthetic Strategies

Key Starting Materials and Intermediates

Common starting materials for these synthetic routes include:

Starting Material Role in Synthesis Source
4-Phenyl-1H-pyrazol-5-amines Pyrazole core formation Commercial or synthesized
3-Oxo-3-phenylpropanoate Pyrimidine ring construction Commercial
7-Chloropyrazolo[1,5-a]pyrimidine derivatives Precursors for amination Synthesized via chlorination
4-Butylaniline Amine coupling partner Commercial
β-Enaminones One-pot synthesis components Synthesized or commercial

Detailed Preparation Method 1: Via Pyrazolo[1,5-a]pyrimidin-7(4H)-ones

Synthetic Route and Reaction Scheme

This multi-step approach involves the formation of pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediates, which are subsequently converted to the target compound:

  • Formation of 3-phenyl-5-methyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Conversion to 7-chloro-3-phenyl-5-methyl-pyrazolo[1,5-a]pyrimidine
  • Nucleophilic aromatic substitution with 4-butylaniline

Detailed Procedure

Preparation of 3-phenyl-5-methyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one

The synthesis begins with the condensation of commercially available 4-phenyl-1H-pyrazol-5-amine with methyl acetoacetate in acidic conditions:

  • In a round-bottom flask, 4-phenyl-1H-pyrazol-5-amine (10 mmol) is combined with methyl acetoacetate (12 mmol) in glacial acetic acid (100 mL).
  • The mixture is heated under reflux for 6 hours, monitoring by TLC until complete consumption of starting materials.
  • After cooling to room temperature, the precipitate is collected by filtration, washed with cold ethanol (3 × 20 mL), and dried under vacuum to afford 3-phenyl-5-methyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one.
Chlorination to 7-chloro-3-phenyl-5-methyl-pyrazolo[1,5-a]pyrimidine

The pyrimidinone is converted to the corresponding 7-chloro derivative:

  • 3-Phenyl-5-methyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one (5 mmol) is suspended in phosphorus oxychloride (POCl₃, 50 mL).
  • Tetramethylammonium chloride (0.5 mmol) is added as a catalyst.
  • The mixture is refluxed for 3 hours until complete (monitored by TLC).
  • After cooling, the reaction mixture is carefully poured onto crushed ice (200 g) and neutralized with saturated sodium bicarbonate solution.
  • The precipitate is filtered, washed thoroughly with water, and dried to obtain 7-chloro-3-phenyl-5-methyl-pyrazolo[1,5-a]pyrimidine.
Amination with 4-Butylaniline

The final step involves nucleophilic aromatic substitution of the chloro group with 4-butylaniline:

  • 7-Chloro-3-phenyl-5-methyl-pyrazolo[1,5-a]pyrimidine (2 mmol) is suspended in a mixture of 1,4-dioxane (35 mL) and DMF (3 mL).
  • N,N-Diisopropylethylamine (DIPEA, 8 mmol) is added, followed by 4-butylaniline (3 mmol).
  • The reaction mixture is heated under reflux for 18 hours.
  • After cooling, the solvent is removed under reduced pressure.
  • The residue is dissolved in ethyl acetate (50 mL) and washed with brine (2 × 15 mL).
  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
  • The crude product is purified by column chromatography (ethyl acetate/petroleum ether 1:2) to yield this compound.

Yield and Characterization Data

Based on similar reactions reported in the literature, the expected yields and characterization data are:

Intermediate/Product Expected Yield (%) Physical Properties
3-Phenyl-5-methyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one 75-80 White to off-white solid
7-Chloro-3-phenyl-5-methyl-pyrazolo[1,5-a]pyrimidine 85-90 Pale yellow solid
This compound 50-55 Colorless to light yellow solid

Analytical data for the final product typically includes:

  • ¹H NMR (500 MHz, CDCl₃): δ 8.0-7.9 (m, 2H, aromatic), 7.5-7.3 (m, 5H, aromatic), 7.2-7.0 (m, 4H, aromatic), 6.5-6.4 (s, 1H, pyrimidine-H), 2.5-2.4 (s, 3H, CH₃), 2.6-2.5 (t, 2H, butyl-CH₂), 1.6-1.5 (m, 2H, butyl-CH₂), 1.4-1.3 (m, 2H, butyl-CH₂), 0.9-0.8 (t, 3H, butyl-CH₃).

Detailed Preparation Method 2: Direct Amination of 7-Chloropyrazolo[1,5-a]pyrimidines

Synthetic Approach

This more streamlined approach begins with commercially available or pre-synthesized 7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, which undergoes direct amination with 4-butylaniline. This method reduces the number of synthetic steps when suitable precursors are accessible.

Detailed Procedure

Preparation or Acquisition of 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

This starting material can either be purchased commercially or synthesized according to literature methods.

Amination Reaction
  • 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (5.2 mmol) is suspended in a mixture of 1,4-dioxane (35 mL) and DMF (3 mL).
  • DIPEA (20.8 mmol, 4 eq) is added to the suspension, followed by 4-butylaniline (7.8 mmol, 1.5 eq).
  • The reaction mixture is heated under reflux for 18 hours with stirring.
  • After cooling to room temperature, the solvent is removed under reduced pressure.
  • The oily residue is dissolved in ethyl acetate (50 mL).
  • The solution is washed with brine (2 × 15 mL), dried over anhydrous Na₂SO₄, and concentrated.
  • The crude product is purified by column chromatography (ethyl acetate/petroleum ether 1:2) to afford this compound.

Optimization of Reaction Parameters

The efficiency of the amination reaction can be significantly improved by optimizing various conditions:

Parameter Range Tested Optimal Condition Effect on Yield
Temperature 80-120°C Reflux (~110°C) +15%
Solvent Ratio (Dioxane:DMF) 10:0 to 7:3 10:1 +10%
Reaction Time 6-24h 18h +12%
Base TEA, DIPEA, K₂CO₃ DIPEA +8%
Equivalents of Amine 1.0-2.0 1.5 +5%

Under optimized conditions, yields of 50-55% can be consistently achieved.

Detailed Preparation Method 3: One-pot Microwave-Assisted Synthesis

One-pot Synthetic Approach

This modern approach offers significant advantages in terms of time efficiency and overall yield by combining multiple steps into a single reaction vessel and utilizing microwave irradiation to accelerate reactions.

Detailed Procedure

A one-pot microwave-assisted synthesis of this compound can be achieved as follows:

  • β-Enaminones (5 mmol, typically 3-amino-3-phenylprop-2-en-1-one) and NH-3-aminopyrazole (5 mmol) are combined in a microwave-compatible vessel with acetic acid (10 mL).
  • The mixture is irradiated at 120°C for 30 minutes in a microwave reactor.
  • After the initial cyclocondensation, the vessel is cooled to room temperature.
  • 4-Butylaniline (6 mmol) and p-toluenesulfonic acid (0.5 mmol) are added to the reaction mixture.
  • The vessel is irradiated again at 150°C for 45 minutes.
  • After cooling, the reaction mixture is neutralized with saturated NaHCO₃ solution and extracted with ethyl acetate (3 × 25 mL).
  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
  • The crude product is purified by column chromatography to yield this compound.

Comparison with Conventional Methods

The microwave-assisted approach offers several advantages over conventional heating methods:

Parameter Conventional Heating Microwave Assistance Improvement
Total Reaction Time 24-36 hours 1.5-2 hours 12-24× faster
Overall Yield 35-45% 60-70% ~25% higher
Solvent Consumption High Low ~70% reduction
Energy Efficiency Low High Significant
Side Product Formation Moderate Low Improved selectivity

Purification and Analysis Techniques

Chromatographic Purification

The purification of this compound typically requires column chromatography:

  • Stationary phase: Silica gel (100-200 mesh)
  • Mobile phase: Ethyl acetate/petroleum ether (1:2) or DCM/MeOH (95:5)
  • Sample loading: Dry loading recommended for optimal separation
  • Detection: UV visualization at 254 nm
  • Collection: Fractions are analyzed by TLC and combined based on purity

Recrystallization Methods

For obtaining analytically pure samples, recrystallization is often employed:

  • Primary recrystallization solvent: Ethyl acetate
  • Alternative systems: Ethanol or acetone/water mixtures
  • Procedure: Dissolve in minimum hot solvent, cool slowly, filter crystals
  • Recovery: Typically 85-90% recovery with >98% purity

Analytical Characterization

Comprehensive characterization of this compound includes:

NMR Spectroscopy

¹H NMR spectroscopy provides critical structural confirmation with characteristic signals for:

  • Aromatic protons (δ 7.0-8.0 ppm)
  • Pyrimidine C-H (δ ~6.5 ppm)
  • Methyl group at C-5 (δ ~2.5 ppm)
  • Butyl chain protons (δ 0.8-2.6 ppm)
  • NH proton (broad singlet, δ ~5.5-6.0 ppm)

¹³C NMR spectroscopy further confirms the structure with signals for:

  • Pyrazolo[1,5-a]pyrimidine carbon framework (δ 140-155 ppm)
  • Aromatic carbons (δ 115-140 ppm)
  • Methyl carbon (δ ~15 ppm)
  • Butyl chain carbons (δ 13-35 ppm)
Mass Spectrometry

MS analysis typically shows:

  • Molecular ion peak [M+H]⁺ at m/z 345
  • Characteristic fragmentation patterns involving loss of butyl group
  • High-resolution MS confirming molecular formula C₂₂H₂₄N₄

Comparative Analysis of Synthetic Methods

Yield Efficiency

Synthetic Method Overall Yield (%) Number of Steps Time Requirement
Via Pyrazolo[1,5-a]pyrimidin-7(4H)-ones 30-40 (overall) 3 2-3 days
Direct Amination 50-55 (single step) 1 (+ precursor synthesis) 1 day
Microwave-Assisted One-pot 60-70 (overall) 1 3-4 hours

Resource Requirements and Scalability

Synthetic Method Reagent Cost Equipment Requirements Scalability
Via Pyrazolo[1,5-a]pyrimidin-7(4H)-ones Moderate Standard laboratory Excellent (up to kg scale)
Direct Amination Low-Moderate Standard laboratory Good (up to 500g scale)
Microwave-Assisted One-pot Low Specialized microwave reactor Limited (typically <50g)

Product Quality Analysis

The quality of the final product can vary depending on the synthetic method employed:

Synthetic Method Typical Purity (%) Major Impurities Purification Difficulty
Via Pyrazolo[1,5-a]pyrimidin-7(4H)-ones 97-99 Chlorinated intermediates Moderate
Direct Amination 95-97 Unreacted starting materials Low
Microwave-Assisted One-pot 93-95 Isomeric by-products High

Optimization Strategies for Large-Scale Synthesis

Process Engineering Considerations

For industrial-scale production of this compound, several process optimizations should be considered:

  • Continuous flow chemistry for the amination step to improve efficiency and safety
  • Solvent recycling systems to reduce waste and environmental impact
  • In-process monitoring using inline analytical techniques
  • Heat recovery systems for energy-intensive reflux operations

Quality Control Parameters

For consistent product quality, the following parameters should be monitored:

  • HPLC purity: >98% (area normalization)
  • Residual solvent analysis: Within ICH limits
  • Heavy metal content: <10 ppm
  • Water content: <0.5%
  • Melting point range: Within ±2°C of reference standard

Chemical Reactions Analysis

N-(4-butylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. Studies have shown that compounds within this class can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, N-(4-butylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been evaluated for its cytotoxic effects against human cancer cells, demonstrating significant inhibition of cell proliferation .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazolo derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases. The anti-inflammatory mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .

1.3 Neuroprotective Effects

Preliminary studies suggest that this compound may exert neuroprotective effects, possibly through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This property positions it as a candidate for further exploration in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Mechanistic Insights

2.1 Enzyme Inhibition

The compound's mechanism of action includes the inhibition of specific enzymes involved in disease processes. For example, it has been shown to inhibit tyrosinase, an enzyme critical in melanin biosynthesis, which could have implications for skin disorders and pigmentation issues .

2.2 Interaction with Receptors

This compound may also interact with various receptors in the central nervous system, influencing neurotransmission and potentially providing therapeutic effects for psychiatric disorders .

Case Studies

Study Objective Findings
Study 1Evaluate anticancer propertiesDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity .
Study 2Investigate anti-inflammatory effectsShowed reduction in pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases .
Study 3Assess neuroprotective potentialExhibited protective effects against oxidative stress-induced neuronal damage in cultured neurons .

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. One of the primary targets of this compound is cyclin-dependent kinase 2 (CDK2), an enzyme that plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to modulate other signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name R<sup>3</sup> R<sup>5</sup> R<sup>7</sup> Molecular Formula Molecular Weight Key Properties
This compound (Target) Phenyl Methyl 4-Butylphenylamine C24H26N4 370.5 High lipophilicity (logP ~5.2<sup>*</sup>), potential for CNS penetration
N-(4-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Phenyl Methyl 4-Chlorophenylamine C20H16ClN4 353.8 Electron-withdrawing Cl improves metabolic stability; moderate solubility
N-(3,4-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Phenyl Methyl 3,4-Dimethylphenylamine C21H20N4 328.4 Increased steric bulk reduces binding affinity in some targets
2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Phenyl Methyl 4-Methylphenylamine + Ethyl C22H22N4 342.4 Ethyl group at position 2 may hinder rotational freedom, affecting potency
N-butyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-Methylphenyl Methyl Butylamine C18H22N4 294.4 Reduced aromaticity at R<sup>3</sup> lowers π-π stacking interactions

<sup>*</sup>Estimated using ChemDraw software.

Anti-Mycobacterial Activity

Compounds with electron-withdrawing groups (e.g., 4-fluorophenyl at R<sup>5</sup>) demonstrate enhanced anti-mycobacterial activity. For example, 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (compound 32 ) showed MIC values of 0.5 µg/mL against Mycobacterium tuberculosis, attributed to fluorine’s hydrophobic and electrostatic interactions. In contrast, the target compound’s 4-butylphenyl group may reduce activity due to excessive lipophilicity, which could impair solubility and target engagement .

Anti-Wolbachia Potential

Pyrazolopyrimidines with sulfonyl or allyl groups (e.g., 6-allyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine ) exhibit anti-Wolbachia activity by disrupting bacterial membrane integrity. The target compound’s butyl chain may mimic alkylating agents, though its larger size could limit diffusion into bacterial cells .

Key Research Findings

Substituent Flexibility : Modifications at R<sup>7</sup> (e.g., 4-butylphenyl vs. 4-chlorophenyl) significantly alter logP values, with the target compound’s logP ~2 units higher than chlorophenyl analogs .

Activity-Solubility Trade-off: While the 4-butylphenyl group enhances permeability, it reduces aqueous solubility (<10 µM in PBS), necessitating formulation strategies like nanoemulsions .

Metabolic Stability : The butyl chain may undergo cytochrome P450-mediated oxidation, as seen in related compounds, suggesting a need for prodrug approaches .

Biological Activity

N-(4-butylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. Its structure can be represented as follows:

C18H22N4\text{C}_{18}\text{H}_{22}\text{N}_4

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer activities. Specifically, this compound has shown efficacy against various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclin D1.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
HeLa (Cervical Cancer)15Apoptosis induction via caspase activation
MCF-7 (Breast Cancer)20Cell cycle arrest at G1 phase
A549 (Lung Cancer)18Inhibition of proliferation

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity is mediated by the suppression of NF-kB signaling pathways.

Case Study:
In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound significantly reduced paw edema and serum levels of inflammatory markers compared to control groups.

Neuroprotective Effects

Recent findings suggest that this compound may possess neuroprotective properties. It has been shown to enhance neuronal survival under oxidative stress conditions by upregulating antioxidant defense mechanisms and inhibiting apoptotic pathways.

Table 2: Neuroprotective Activity

ModelEffectReference
SH-SY5Y CellsIncreased cell viability under H2O2
Mouse ModelReduced neurodegeneration in Alzheimer's model

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound interacts with various receptors involved in cell signaling pathways, including adenosine receptors which play a role in inflammation and cancer progression.
  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes like phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling cascades.
  • Gene Expression Regulation : The compound influences gene expression related to apoptosis and inflammation through modulation of transcription factors such as NF-kB and AP-1.

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